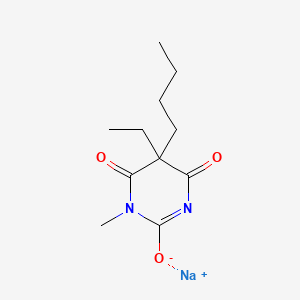
Sodium 5-butyl-5-ethyl-1-methylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-butyl-5-ethyl-1-methylbarbiturate: is a barbiturate derivative with the chemical formula C11H19N2NaO3 and a molecular weight of 250.2699 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-butyl-5-ethyl-1-methylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl)malonyl urea with sodium methoxide in a methanol solution. The reaction is carried out in acetone solution, and the product is obtained by vacuum drying .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with an emphasis on process stability, ease of operation, short production cycles, high product quality, and low production costs. The process also includes the recycling of mother liquor and minimal waste generation, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-butyl-5-ethyl-1-methylbarbiturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Sodium 5-butyl-5-ethyl-1-methylbarbiturate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Sodium 5-butyl-5-ethyl-1-methylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-ethyl-5-(1-methylbutyl) barbiturate
- Sodium 5-ethyl-5-(1-methylpropyl) barbiturate
- Sodium 5-ethyl-5-(1-methylhexyl) barbiturate
Comparison: Sodium 5-butyl-5-ethyl-1-methylbarbiturate is unique due to its specific chemical structure, which influences its pharmacological properties. Compared to similar compounds, it may have different potency, duration of action, and side effect profiles .
Eigenschaften
CAS-Nummer |
64058-00-0 |
|---|---|
Molekularformel |
C11H17N2NaO3 |
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
sodium;5-butyl-5-ethyl-1-methyl-4,6-dioxopyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-6-7-11(5-2)8(14)12-10(16)13(3)9(11)15;/h4-7H2,1-3H3,(H,12,14,16);/q;+1/p-1 |
InChI-Schlüssel |
UZJNTDYYQJIUTM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


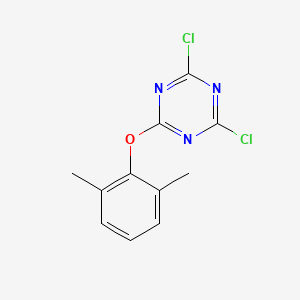
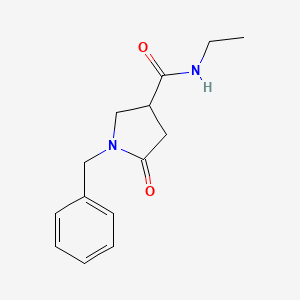
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
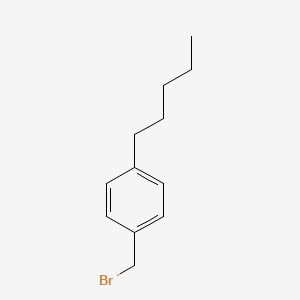
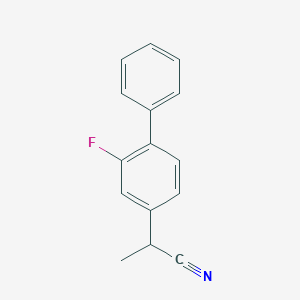
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
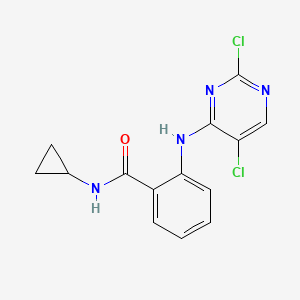
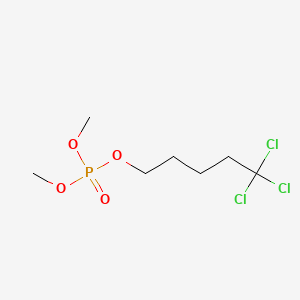
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
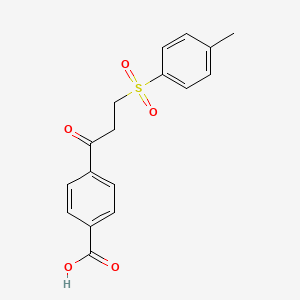
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)

